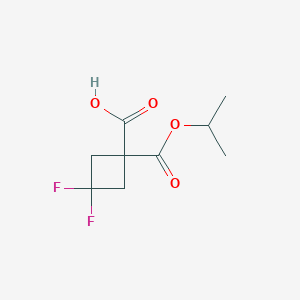
3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid
Overview
Description
“3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C9H12F2O4 . It is a derivative of cyclobutanecarboxylic acid, where two hydrogen atoms on the cyclobutane ring are replaced by fluorine atoms, and one of the carboxylic acid groups is modified with an isopropoxycarbonyl group .
Synthesis Analysis
The synthesis of related compounds, such as 3,3-difluoro-1-iodocyclopropenes, has been reported in the literature . The [1 + 2] cycloaddition reaction of 1-iodoalkynes with difluorocarbene, generated from the decomposition of FSO(2)CF(2)COOSiMe(3) in diglyme in the presence of 10 mol % NaF at 120 degrees C, gives 3,3-difluoro-1-iodocyclopropenes in good yields . These new iodides can be trifluoromethylated and functionalized via the Heck reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C5H6F2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) . The corresponding canonical SMILES representation is: C1C(CC1(F)F)C(=O)O .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 136.10 g/mol . It has a XLogP3-AA value of 0.9, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 136.03358575 g/mol . The topological polar surface area is 37.3 Ų , and it has a heavy atom count of 9 .Scientific Research Applications
Synthesis and Chemical Transformation
- Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, which are structurally related to 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid, have been synthesized for chemical research applications. The key step involves transforming the acid moiety into the trifluoromethyl group using SF4 and HF (Radchenko et al., 2009).
Applications in Nuclear Magnetic Resonance (NMR)
- A study developed a monofluoro-substituted amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This included the synthesis of aromatic cis and trans isomers of 1-amino-3-(4-fluorophenyl)cyclobutanecarboxylic acid, showcasing the relevance of cyclobutanecarboxylic acid derivatives in advanced NMR studies (Tkachenko et al., 2014).
Application in Positron Emission Tomography (PET)
- Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized for positron emission tomography, demonstrating the potential of cyclobutanecarboxylic acid derivatives in medical imaging and cancer research (Shoup & Goodman, 1999).
Co-crystal Research
- Research on co-crystals of cyclic carboxylic acids, including cyclobutanecarboxylic acid, with the supramolecular reagent isonicotinamide, has been conducted. This illustrates the role of such compounds in expanding the understanding of co-crystal chemistry and their potential applications in material science (Lemmerer & Fernandes, 2012).
Crystallography and Structural Analysis
- The structure and conformation of related compounds like cis-2-phenylcyclobutanecarboxylic acid have been determined using X-ray diffraction methods. This highlights the importance of cyclobutanecarboxylic acid derivatives in structural chemistry and crystallography (Reisner et al., 1983).
Multigram Synthesis and Chemical Building Blocks
- An approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone, has been described. This showcases the utility of these compounds as versatile building blocks in chemical synthesis (Ryabukhin et al., 2018).
Boron Neutron Capture Therapy (BNCT)
- 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid was synthesized as a potential agent for boron neutron capture therapy, demonstrating the compound's potential application in advanced cancer treatment methods (Kabalka et al., 2002).
Safety and Hazards
The safety data sheet for “3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid” indicates that it has the following hazard statements: H302 + H312 - H315 - H319 - H335 . This suggests that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
3,3-difluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O4/c1-5(2)15-7(14)8(6(12)13)3-9(10,11)4-8/h5H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOOVGTWUYASMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188285 | |
| Record name | 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225532-90-0 | |
| Record name | 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225532-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


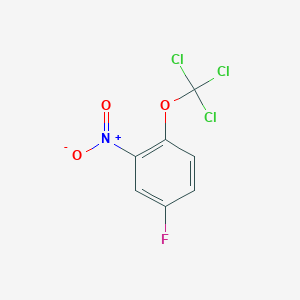

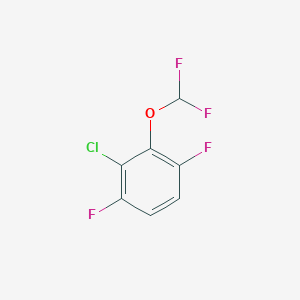
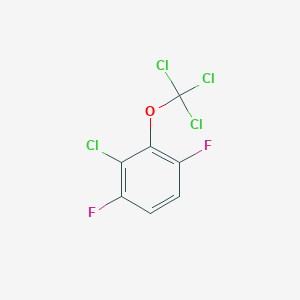
![1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1402218.png)
![1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1402219.png)
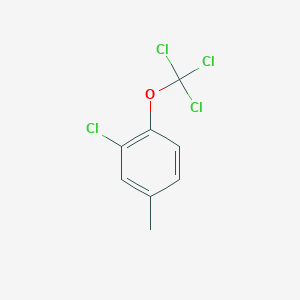

![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)

![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)
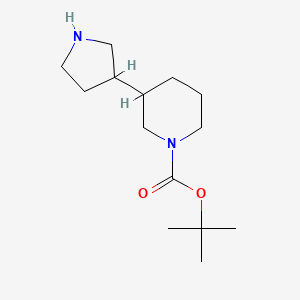
![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)

